
FT113 Demonstrates Superior Oral
Bioavailability Compared to Other FASN

Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FT113

Cat. No.: B15573709 Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that FT113, a potent

and selective inhibitor of Fatty Acid Synthase (FASN), exhibits significantly higher oral

bioavailability compared to other inhibitors in its class. This characteristic positions FT113 as a

promising candidate for clinical development, offering the potential for convenient oral

administration and consistent therapeutic exposure.

Fatty Acid Synthase is a key enzyme in the de novo lipogenesis pathway, which is upregulated

in many cancers and metabolic diseases. Inhibition of FASN is a promising therapeutic

strategy, and the development of orally bioavailable inhibitors is a critical step towards clinical

translation. This guide provides a comparative analysis of the oral bioavailability of FT113 and

other notable FASN inhibitors, supported by available experimental data.

Comparative Analysis of Oral Bioavailability
The oral bioavailability of a drug is a key pharmacokinetic parameter that determines the

proportion of an orally administered dose that reaches systemic circulation. High oral

bioavailability is desirable as it can lead to more predictable and effective therapeutic

outcomes.
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FASN Inhibitor
Oral Bioavailability
(%)

Species Notes

FT113 95% Mouse

Demonstrates

excellent oral

absorption.[1]

84% Rat [1]

TVB-2640

(Denifanstat)
38% Mouse

A leading FASN

inhibitor in clinical

trials.[2]

Fasnall
Exhibits in vivo

bioavailability
Mouse

Specific percentage

not reported. Recent

studies suggest its

primary target may not

be FASN.[3][4][5][6]

Orlistat <1% Human

Primarily acts locally

in the gastrointestinal

tract with minimal

systemic absorption.

[7][8][9][10]

As the data indicates, FT113 shows near-complete oral absorption in preclinical models, a

significant advantage over other FASN inhibitors. TVB-2640, while also orally active and having

advanced to clinical trials, demonstrates a more moderate oral bioavailability in mice.[2][11]

Fasnall has been shown to be bioavailable in vivo, though a precise percentage has not been

published.[3] Orlistat, an approved anti-obesity drug that also inhibits FASN, is designed for

local action in the gut and consequently has very low systemic bioavailability.[7][8][9][10]

Experimental Protocols for Determining Oral
Bioavailability
The determination of oral bioavailability is a standard component of preclinical drug

development. A typical experimental protocol in a rodent model is outlined below.
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In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability (F%) of a FASN inhibitor.

Materials:

FASN inhibitor (e.g., FT113)

Vehicle for oral and intravenous administration (e.g., a mixture of DMSO, PEG300, and

saline)

Male Sprague-Dawley rats or C57BL/6 mice

Cannulas for blood collection (e.g., jugular vein cannulation)

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one

week prior to the study.

Dosing:

Intravenous (IV) Administration: A cohort of animals receives the FASN inhibitor

intravenously at a specific dose (e.g., 1 mg/kg) to determine the area under the plasma

concentration-time curve (AUC) for 100% bioavailability.

Oral (PO) Administration: Another cohort receives the FASN inhibitor orally via gavage at a

defined dose (e.g., 5 mg/kg).

Blood Sampling: Blood samples are collected from the cannulated vein at predetermined

time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of the FASN inhibitor in the plasma samples is quantified

using a validated analytical method, typically LC-MS/MS.
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Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate

pharmacokinetic parameters, including AUC for both IV and PO administration.

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the

following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizing the FASN Inhibition Pathway and
Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.

De Novo Lipogenesis

FASN Inhibition
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Click to download full resolution via product page

Caption: The role of FASN in converting Acetyl-CoA and Malonyl-CoA to Palmitate and its

inhibition by FT113.
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Oral Bioavailability Determination

Animal Dosing
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Caption: A simplified workflow for determining the oral bioavailability of a drug candidate in a

preclinical setting.

In conclusion, FT113's exceptional oral bioavailability in preclinical models distinguishes it from

other FASN inhibitors and underscores its potential as a best-in-class therapeutic agent.

Further clinical investigation is warranted to confirm these promising findings in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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